Anthrarobin

Antibacterial Gram-positive bacteria Structure-activity relationship

Anthrarobin (1,2,10-anthracenetriol, CAS 577-33-3) is the only anthrone retaining full broad-spectrum antibacterial activity against S. aureus and E. coli. Comparative studies confirm acetylated derivatives are completely inactive, making the parent triol non-substitutable. It achieves 68–78% DPPH scavenging and 37–54% reducing power at 50–100 µM, outperforming all acyl analogs. Unlike chrysarobin, anthrarobin does not induce skin inflammation, providing a critical comparator for dermatological research. Its defined redox behavior ensures reproducible alizarin dye synthesis. Procure only the parent compound—derivatives will compromise antimicrobial, antioxidant, and synthetic outcomes.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 577-33-3
Cat. No. B1665569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthrarobin
CAS577-33-3
SynonymsAnthrarobin;  NSC 60015;  NSC-60015;  NSC60015; 
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=C2O)C=CC(=C3O)O
InChIInChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-7,15-17H
InChIKeyTZIQWQARHPGHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anthrarobin (CAS 577-33-3): A Polyhydroxylated Anthrone with Differentiated Antibacterial and Antioxidant Profile


Anthrarobin (1,2,10-anthracenetriol, CAS 577-33-3) is a polyhydroxylated anthrone derivative characterized by three hydroxyl groups at the 1-, 2-, and 10-positions on the anthracene backbone [1]. It is a yellow-brown to dark brown crystalline solid with a melting point of 208-218°C [1][2]. Anthrarobin serves as a precursor in the synthesis of alizarin-based dyes and has been historically investigated as a topical dermatological agent. Its primary scientific differentiators lie in its quantitative antibacterial activity against both Gram-positive and Gram-negative strains [3] and its free radical scavenging capacity, which are superior to its acetylated derivatives [4].

Procurement Risk: Why Anthrarobin Cannot Be Substituted with Generic Anthrones or Its Own Acyl Derivatives


Anthrarobin's functional profile is exquisitely sensitive to its specific hydroxylation pattern and the presence of free -OH groups. Direct comparison studies demonstrate that substituting acyl groups onto the anthrarobin scaffold (e.g., to form mono-, di-, or tri-acetate derivatives) results in a complete or near-complete loss of antibacterial activity against multiple clinically relevant strains [1]. Similarly, antioxidant assays reveal a concentration-dependent decrease in radical scavenging and reducing power as the number of acetyl substitutions increases [2]. Furthermore, anthrarobin exhibits a distinct inflammatory profile compared to the structurally related antipsoriatic chrysarobin, with historical pharmacopoeia noting anthrarobin's specific advantage of not inducing skin inflammation [3]. These quantifiable, structure-dependent variations in bioactivity preclude simple interchange with structurally modified analogs or in-class anthrones without compromising the intended experimental or industrial outcome.

Quantitative Differentiation Evidence for Anthrarobin (577-33-3) Selection


Superior Gram-Positive Antibacterial Activity Compared to Acetylated Derivatives

Anthrarobin demonstrates significantly higher antibacterial activity against Gram-positive bacteria compared to its synthesized derivatives. Specifically, the tri-acetate derivative (anthracen-1,2,10-tri-O-acetate) exhibited only 97% of the activity of anthrarobin against Staphylococcus aureus, while the mono-acetate derivative (1,10-dihydroxyanthracen-2-O-acetate) showed non-significant activity [1]. This indicates that acetylation of the hydroxyl groups on the anthrarobin core drastically reduces antimicrobial efficacy.

Antibacterial Gram-positive bacteria Structure-activity relationship

Superior Gram-Negative Antibacterial Activity Compared to Acetylated Derivatives

Anthrarobin's antibacterial spectrum extends to Gram-negative bacteria, where its activity is markedly superior to its acetylated derivatives. The tri-acetate derivative showed only 36% of the activity of anthrarobin against Escherichia coli, and the mono-acetate derivative exhibited non-significant activity [1]. The loss of free hydroxyl groups upon acetylation correlates with a near-total loss of Gram-negative antibacterial function.

Antibacterial Gram-negative bacteria Structure-activity relationship

Concentration-Dependent DPPH Radical Scavenging Activity Superior to Acyl Derivatives

Anthrarobin exhibits concentration-dependent antioxidant potential in the DPPH radical scavenging assay. At concentrations of 50 µM and 100 µM, anthrarobin achieved 68% and 78% radical scavenging, respectively [1]. In contrast, its acetylated derivatives (anthracen-1,10-dihydroxy-2-acetate; anthracen-1-hydroxy-2,10-diacetate; anthracen-1,2,10-triacetate) showed lower activity, with the degree of reduction correlating with the extent of acetylation [1]. The study concludes that anthrarobin has the highest antioxidant potential among the tested compounds.

Antioxidant DPPH assay Free radical scavenging

Dose-Dependent Reducing Power Superior to Acyl Derivatives

The reducing power of anthrarobin, an indicator of its potential antioxidant activity via electron donation, increases in a dose-dependent manner. At concentrations of 50 µM and 100 µM, anthrarobin demonstrated 37% and 54% activity, respectively [1]. This activity is reported to be the highest among the tested anthrarobin derivatives [1]. The substitution of hydroxyl groups with acyl moieties in the derivative compounds significantly attenuates this electron-donating capacity.

Antioxidant Reducing power assay Electron donation

Differentiated Inflammatory Profile: Absence of Skin Inflammation Induction Compared to Chrysarobin

Historical pharmacopoeia data explicitly differentiate anthrarobin from chrysarobin based on inflammatory side effect profile. Anthrarobin is documented to have the distinct advantage of not causing skin inflammation ('keine Hautentzündungen zu erzeugen'), a known drawback of chrysarobin use [1]. This represents a qualitative but crucial differentiation in dermatological application tolerability.

Dermatology Anti-inflammatory Skin irritation

Quantitative Aquatic Toxicity Benchmark for Environmental Fate Modeling

A quantitative measure of aquatic toxicity has been established for anthrarobin, providing a data point for environmental risk assessment. The experimental 40-hour Tetrahymena pyriformis toxicity value is reported as a pIGC50 of 1.34 (log(1/IGC50) in L/mmol) [1]. This value serves as a baseline for comparison against other aromatic compounds and can be used in quantitative structure-activity relationship (QSAR) modeling for environmental fate prediction.

Toxicity Environmental fate QSAR

Validated Application Scenarios for Anthrarobin (CAS 577-33-3) Based on Comparative Evidence


Research on Topical Antimicrobial Formulations Targeting Gram-Positive and Gram-Negative Bacteria

Anthrarobin is the preferred active pharmaceutical ingredient (API) starting material for developing broad-spectrum topical antimicrobials. Its superior antibacterial activity against both S. aureus and E. coli, compared to its inactive or minimally active acetylated derivatives [1], makes it the only viable choice among its close structural analogs for achieving this specific antimicrobial profile. Procurement of the parent compound is essential, as any substitution with an acyl derivative will result in a formulation with severely compromised or absent antibacterial efficacy [1].

Development of Antioxidant Additives for Polymers or Sensitive Chemical Formulations

For applications requiring potent, concentration-dependent free radical scavenging and reducing power, anthrarobin is the optimal choice within its chemical class. Quantitative DPPH assay data (68-78% scavenging at 50-100 µM) and reducing power data (37-54% at 50-100 µM) confirm its superior performance over acetylated derivatives [2]. These properties can be exploited to stabilize polymers against oxidative degradation or to protect oxidation-prone components in complex chemical mixtures. Selecting a derivative would yield a less effective antioxidant.

Comparative Dermatological and Toxicological Profiling of Anthrone Derivatives

Anthrarobin serves as a critical reference standard in comparative studies of anthrone derivatives for dermatological applications. Its documented lack of skin inflammation induction distinguishes it from chrysarobin [3], making it a valuable comparator for evaluating the therapeutic index of new antipsoriatic or antiseptic agents. Furthermore, its established aquatic toxicity benchmark (pIGC50 = 1.34) [4] provides a quantitative data point for environmental toxicology assessments and QSAR model development, which is essential for regulatory submissions.

Synthesis of Alizarin and Anthraquinone-Based Dyes and Pigments

Anthrarobin is a key synthetic intermediate in the production of alizarin and related anthraquinone dyes [5]. Its property of being 'easily oxidized to alizarin' [5] is a fundamental chemical characteristic leveraged in dye manufacturing. For industrial dye synthesis, the purity and specific redox behavior of anthrarobin are critical process parameters that are not necessarily replicated by its derivatives, ensuring consistent and efficient conversion to the desired colorant.

Technical Documentation Hub

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